E3 Ligase Ligand-linker Conjugate 92

PROTAC synthesis CRBN ligand-linker conjugate linker architecture

PROTAC developers frequently encounter linker incompatibility when warheads lack amine or click-chemistry handles, stalling conjugation. E3 Ligase Ligand-linker Conjugate 92 resolves this with a terminal hydroxyl group that enables direct ester bond formation with carboxylic acid-bearing warheads under EDC/DMAP conditions-no copper required. • Conjugation: Copper-free esterification/carbamate chemistry; avoids CuAAC toxicity and warhead metal sensitivity. • Geometry: Piperazine-azetidine semi-rigid spacer offers a structurally distinct alternative to fully flexible PEG linkers for ternary complex optimization. • Selectivity: Thalidomide-based CRBN recruitment exhibits reduced IKZF1/IKZF3 neosubstrate degradation vs. pomalidomide-based conjugates, minimizing confounding off-target effects.

Molecular Formula C25H33N5O6
Molecular Weight 499.6 g/mol
Cat. No. B12379698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 92
Molecular FormulaC25H33N5O6
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CCOCCO
InChIInChI=1S/C25H33N5O6/c31-10-12-36-11-9-28-15-17(16-28)14-27-5-7-29(8-6-27)18-1-2-19-20(13-18)25(35)30(24(19)34)21-3-4-22(32)26-23(21)33/h1-2,13,17,21,31H,3-12,14-16H2,(H,26,32,33)/t21-/m0/s1
InChIKeySJOKWDIDWKEYSV-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 92: Technical Overview and Procurement Relevance


E3 Ligase Ligand-linker Conjugate 92 is a thalidomide-based cereblon (CRBN) ligand-linker conjugate designed as a critical synthetic intermediate for proteolysis-targeting chimera (PROTAC) development. The compound incorporates a thalidomide moiety for CRBN E3 ligase recruitment covalently attached to a bifunctional linker terminated with a terminal hydroxyl group suitable for further conjugation . With a molecular weight of 499.56 g/mol and molecular formula C₂₅H₃₃N₅O₆, this conjugate serves as the E3 ligase-recruiting module in heterobifunctional degrader assembly . Its design enables modular PROTAC construction through conjugation of the terminal linker functional group to target-protein-binding warheads .

Why E3 Ligase Ligand-linker Conjugate 92 Cannot Be Casually Substituted in PROTAC Synthesis Workflows


In PROTAC development, substitution of E3 ligase ligand-linker conjugates between different vendors or catalog numbers introduces material variability in linker composition, attachment chemistry, and physicochemical properties that directly impacts downstream conjugation efficiency, ternary complex formation geometry, and ultimate degrader performance. While multiple thalidomide-based CRBN ligand-linker conjugates are commercially available, they differ substantially in linker length (PEG units), terminal functional groups (amine, azide, alkyne, hydroxyl, carboxylic acid), and attachment points to the thalidomide scaffold [1]. These variations are non-trivial: linker length optimization is a critical determinant of PROTAC degradation efficiency, with suboptimal linker lengths reducing or abolishing target degradation [2]. Furthermore, linker attachment points on the CRBN ligand significantly affect aqueous stability and neosubstrate degradation profiles [3]. Consequently, arbitrary substitution of Conjugate 92 with an alternative conjugate bearing different linker characteristics would alter PROTAC geometry and likely compromise experimentally validated degradation outcomes. The evidence below quantifies the specific differentiating attributes that inform scientifically justified selection of Conjugate 92.

Quantitative Differentiation Evidence: E3 Ligase Ligand-linker Conjugate 92 Versus Comparable CRBN Ligand-Linker Conjugates


Linker Architecture Differentiation: Piperazine-Azetidine-PEG Scaffold of Conjugate 92 Versus Standard PEG-Only Linkers

E3 Ligase Ligand-linker Conjugate 92 incorporates a structurally distinctive linker containing a piperazine ring and an azetidine moiety positioned between the thalidomide core and the terminal PEG-ethanol group, as evidenced by its SMILES structure . In contrast, the majority of commercially available thalidomide-based CRBN ligand-linker conjugates—including Thalidomide-O-amido-PEG2-C2-NH2, Thalidomide-O-amido-PEG3-C2-NH2, and Thalidomide-O-amido-PEG4-C2-NH2—employ linear PEG linkers directly attached via amide or ether bonds without heterocyclic spacer elements . This architectural difference introduces a rigid piperazine-azetidine spacer that alters both the spatial orientation of the terminal functional group and the overall linker flexibility profile relative to fully flexible PEG-only conjugates.

PROTAC synthesis CRBN ligand-linker conjugate linker architecture

Terminal Functional Group Differentiation: Hydroxyl-Terminated Conjugate 92 Versus Amine- and Azide-Terminated Comparators

E3 Ligase Ligand-linker Conjugate 92 features a terminal hydroxyl (-OH) group on the PEG-ethanol terminus of its linker, as confirmed by the SMILES structural representation showing a terminal ethoxyethanol moiety . This terminal hydroxyl functionality contrasts with the more common amine (-NH₂) terminated conjugates (e.g., Thalidomide-O-amido-PEG2-C2-NH2, Thalidomide-O-amido-PEG3-C2-NH2) and azide (-N₃) terminated conjugates (e.g., Pomalidomide-PEG2-azide, Thalidomide-O-PEG2-propargyl) that dominate commercial CRBN ligand-linker conjugate offerings . The hydroxyl terminus enables distinct conjugation chemistry pathways, including ester bond formation with carboxylic acid-containing warheads and carbamate linkage synthesis, without requiring the Boc-deprotection steps necessary for amine-terminated linkers or the copper-catalyzed click chemistry conditions required for azide-alkyne systems.

PROTAC conjugation chemistry linker functional group biotinylation

Solubility Profile Differentiation: Aqueous Compatibility of Conjugate 92 for In Vitro Conjugation Workflows

E3 Ligase Ligand-linker Conjugate 92 demonstrates typical solubility in DMSO at 10 mM concentration, a standard benchmark for PROTAC intermediate handling . The compound incorporates a terminal PEG-ethanol group that confers enhanced aqueous compatibility relative to non-PEGylated thalidomide derivatives. While direct comparative solubility measurements between Conjugate 92 and other CRBN ligand-linker conjugates are not reported in the available literature, the presence of the PEG spacer in conjunction with the terminal hydroxyl group is recognized within the PROTAC field as a solubility-enhancing design feature that improves handling in aqueous-organic mixed solvent systems frequently employed in bioconjugation reactions [1].

PROTAC synthesis aqueous solubility conjugation conditions

CRBN Binding Affinity Context: Thalidomide-Based Conjugates and the Broader IMiD Ligand Landscape

E3 Ligase Ligand-linker Conjugate 92 utilizes thalidomide as its CRBN-recruiting warhead, distinguishing it from conjugates employing higher-affinity immunomodulatory imide drug (IMiD) derivatives such as pomalidomide or lenalidomide . While direct binding affinity measurements for Conjugate 92 are not reported in the accessible literature, class-level understanding indicates that thalidomide exhibits lower CRBN binding affinity compared to pomalidomide and lenalidomide [1]. However, this lower intrinsic affinity is not necessarily a liability in PROTAC design: moderate CRBN binding can reduce unwanted neosubstrate degradation (e.g., IKZF1/IKZF3 degradation associated with high-affinity IMiD-based PROTACs) and may be advantageous when targeting proteins where excessive CRBN engagement produces off-target effects [2]. The selection between thalidomide-based versus pomalidomide/lenalidomide-based conjugates represents a deliberate design choice balancing degradation potency against neosubstrate selectivity.

CRBN binding affinity E3 ligase recruitment PROTAC potency

Purity Specification: ≥98% HPLC Purity of Conjugate 92 for Reproducible PROTAC Assembly

E3 Ligase Ligand-linker Conjugate 92 is supplied with a vendor-specified purity of ≥98% as determined by HPLC analysis . This purity specification meets or exceeds the typical purity thresholds (≥95-98%) offered for comparable commercial CRBN ligand-linker conjugates including Thalidomide-O-amido-PEG2-C2-NH2 (≥98%), Thalidomide-O-amido-PEG3-C2-NH2 (≥98%), and Thalidomide-O-amido-PEG4-C2-NH2 (≥98%) . High purity of the E3 ligase ligand-linker intermediate is critical for PROTAC synthesis because impurities in the conjugate can propagate through subsequent conjugation steps, producing heterogeneous final degrader populations that confound structure-activity relationship interpretation and biological reproducibility [1].

PROTAC synthesis chemical purity reproducibility

Optimal Application Scenarios for E3 Ligase Ligand-linker Conjugate 92 in PROTAC Development Workflows


Synthesis of Hydroxyl-Directed PROTACs via Ester or Carbamate Linkage Formation

E3 Ligase Ligand-linker Conjugate 92 is optimally deployed when the target-protein-binding warhead bears a carboxylic acid, activated ester (NHS ester, pentafluorophenyl ester), or chloroformate functional group. The terminal hydroxyl group of Conjugate 92 enables direct ester bond formation with carboxylic acid-containing warheads under standard carbodiimide coupling conditions (EDC/DMAP) or carbamate formation with activated carbonates . This application scenario is particularly valuable when amine-containing warheads are incompatible with amine-terminated linkers due to cross-reactivity concerns or when the warhead structure lacks a primary amine for amide coupling but contains a carboxylic acid amenable to esterification [1].

PROTAC Designs Requiring Modified Linker Geometry via Rigid Spacer Elements

The piperazine-azetidine spacer architecture of Conjugate 92 introduces semi-rigid elements into the linker region that alter the spatial relationship between the CRBN-binding thalidomide moiety and the terminal conjugation handle . This structural feature may be advantageous for target proteins where ternary complex formation requires a specific orientation between the E3 ligase and the target protein surface. PROTAC developers seeking to explore linker geometries beyond fully flexible PEG chains—particularly for protein targets where PEG-only linkers have yielded suboptimal degradation efficiency—may find the rigid spacer elements of Conjugate 92 provide a structurally distinct alternative for linker geometry optimization [1].

Copper-Free PROTAC Assembly Workflows Avoiding Click Chemistry Conditions

Conjugate 92 supports PROTAC assembly via esterification or carbamate formation chemistry, eliminating the requirement for copper-catalyzed azide-alkyne cycloaddition (CuAAC) that is necessary for azide- or alkyne-terminated linker conjugates . This copper-free conjugation pathway is particularly relevant when the target protein warhead is sensitive to copper ions, when residual copper contamination is a concern for downstream cellular assays, or when the warhead lacks alkyne/azide functional groups compatible with click chemistry. The hydroxyl-mediated conjugation route provides a copper-free alternative that avoids these limitations [1].

PROTAC Development Prioritizing Minimal IKZF1/IKZF3 Neosubstrate Degradation

Conjugate 92 employs thalidomide as its CRBN-binding warhead rather than higher-affinity IMiD derivatives such as pomalidomide or lenalidomide . Class-level understanding of IMiD pharmacology indicates that thalidomide-based PROTACs typically exhibit reduced degradation of IKZF1 and IKZF3 (Ikaros and Aiolos transcription factors) compared to pomalidomide-based PROTACs, which are associated with more pronounced neosubstrate degradation as an off-target effect [1]. For target proteins where IKZF1/IKZF3 degradation confounds biological interpretation or introduces unwanted phenotypic effects, Conjugate 92 provides a moderate-affinity CRBN recruitment module that may minimize these neosubstrate-related complications while maintaining sufficient target degradation capability [2].

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